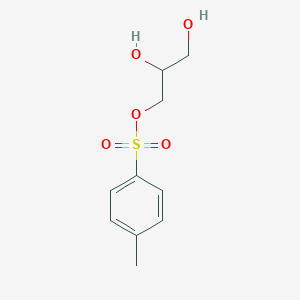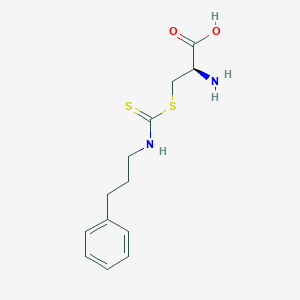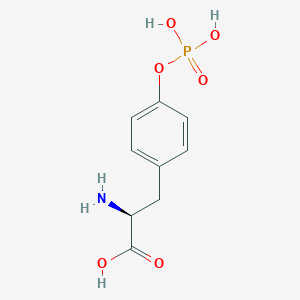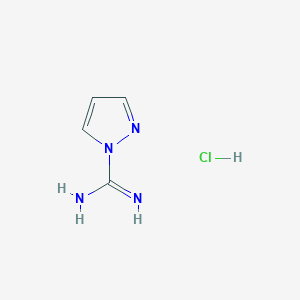
(R,S)-1-Tosylglycerol
Übersicht
Beschreibung
L-Eflornithine Hydrochloride is a hydrochloride salt form of eflornithine, an irreversible inhibitor of the enzyme ornithine decarboxylase. This compound is primarily used in the treatment of African trypanosomiasis (sleeping sickness) and as a topical cream to reduce unwanted facial hair in women . It has also been investigated for its potential in treating certain types of cancer .
Wissenschaftliche Forschungsanwendungen
L-Eflornithine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Used in the treatment of African trypanosomiasis and facial hirsutism. .
Industry: Employed in the formulation of topical creams for reducing unwanted hair growth.
Safety and Hazards
(R,S)-1-Tosyl Glycerol has low toxicity and is non-irritating, making it a safe and effective reagent in organic synthesis . In case of accidental exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and seeking medical attention .
Wirkmechanismus
L-Eflornithine Hydrochloride exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is essential for the biosynthesis of polyamines, which are critical for cell growth and differentiation. By inhibiting this enzyme, L-Eflornithine Hydrochloride disrupts the polyamine biosynthesis pathway, leading to reduced cell proliferation and hair growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Eflornithine Hydrochloride can be synthesized through the following steps:
Starting Material: The synthesis begins with L-ornithine.
Fluorination: L-ornithine is reacted with a fluorinating agent to introduce the difluoromethyl group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of L-Eflornithine Hydrochloride involves large-scale synthesis using similar steps but optimized for yield and purity. The process includes:
Dissolution: Dissolving L-ornithine in water.
Reaction: Adding crown ether and calcium hydroxide, followed by choline, and heating the mixture.
pH Regulation: Using sulfuric acid to adjust the pH, followed by filtration to remove impurities.
Concentration: Vacuum concentrating the solution and adjusting the pH with hydrochloric acid.
Crystallization: Adding alcohol to induce crystallization, followed by cooling and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
L-Eflornithine Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Vergleich Mit ähnlichen Verbindungen
L-Eflornithine Hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and applications:
Similar Compounds: Other ornithine decarboxylase inhibitors include difluoromethylornithine and alpha-difluoromethylornithine
Uniqueness: L-Eflornithine Hydrochloride is particularly effective in treating African trypanosomiasis and reducing facial hair growth, which sets it apart from other inhibitors
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975881 | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73073-07-1, 6047-51-4 | |
| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















